1-chloro-2,4-dinitrobenzene is a C-nitro compound that is chlorobenzene carrying a nitro substituent at each of the 2- and 4-positions. It has a role as an epitope, an allergen and a sensitiser. It is a C-nitro compound and a member of monochlorobenzenes.
Dinitrochlorobenzene has been used in trials studying the treatment of HIV Infections.
Dinitrochlorobenzene is an aromatic hydrocarbon composed of a benzene ring linked to two nitro groups and one chloride with potential use as an indicator for glutathione S-transferase (GST) activity, in the evaluation of T-cell immunocompetence, and as a treatment for warts. The chloride group of dinitrochlorobenzene (DNCB) is susceptible to nucleophilic substitution and is a target for GST-dependent glutathione conjugation in vitro; upon conjugation of the thiol group of glutathione to the DNCB substrate, there is an increase in the absorbance at 340 nm, which permits an indirect quantitation of GST activity in a sample. DNCB induces a type IV hypersensitivity reaction in most patients; therefore, exposure to DNCB can yield an indirect measurement of T-cell activity in a patient and immunocompromised patients may demonstrate decreased hypersensitivity toward DNCB. Following direct application to a wart, DNCB induces an allergic inflammatory response that may cure the viral infection that caused the wart.
A skin irritant that may cause dermatitis of both primary and allergic types. Contact sensitization with DNCB has been used as a measure of cellular immunity. DNCB is also used as a reagent for the detection and determination of pyridine compounds.
C6H3ClN2O4
C6H3Cl(NO2)2
1-Chloro-2,4-dinitrobenzene
CAS No.: 97-00-7
Cat. No.: VC20817753
Molecular Formula: C6H3ClN2O4
C6H3ClN2O4
C6H3Cl(NO2)2
Molecular Weight: 202.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97-00-7 |
---|---|
Molecular Formula | C6H3ClN2O4 C6H3ClN2O4 C6H3Cl(NO2)2 |
Molecular Weight | 202.55 g/mol |
IUPAC Name | 1-chloro-2,4-dinitrobenzene |
Standard InChI | InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H |
Standard InChI Key | VYZAHLCBVHPDDF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Boiling Point | 315 °C |
Colorform | Yellow crystals Pale yellow needles |
Flash Point | 382 °F (NFPA, 2010) 179 °C 382 °F (194 °C) |
Melting Point | 52-54 °C MELTING POINT: 43 °C /BETA FORM, UNSTABLE/ MP: 27 °C /GAMMA FORM, UNSTABLE/ 54 °C |
Introduction
Chemical Structure and Properties
1-Chloro-2,4-dinitrobenzene (also known as 2,4-Dinitrochlorobenzene) is an organic compound belonging to the class of nitrobenzenes. Its chemical formula is C6H3ClN2O4, consisting of a benzene ring with a chlorine atom at position 1 and nitro groups at positions 2 and 4 . The compound appears as a yellow solid that dissolves readily in organic solvents but has limited water solubility .
The chemical structure features a benzene ring with three substituents: one chlorine atom and two nitro groups. The nitro groups significantly influence the electronic distribution within the molecule, making the compound particularly reactive toward nucleophilic substitution reactions . These structural characteristics are fundamental to understanding its chemical behavior and applications.
Table 1: Physical and Chemical Properties of 1-Chloro-2,4-dinitrobenzene
Synthesis and Production Methods
The commercial production of 1-Chloro-2,4-dinitrobenzene primarily relies on the nitration of p-nitrochlorobenzene using a mixture of concentrated nitric and sulfuric acids . This method represents the most efficient industrial approach for large-scale synthesis of the compound. The reaction involves the electrophilic addition of a second nitro group to the aromatic ring, facilitated by the strong nitrating mixture.
Several alternative synthetic routes have been documented in the literature, although these are generally less efficient for industrial-scale production. These alternative methods include:
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Chlorination of 1,3-dinitrobenzene, where a chlorine atom is introduced to the dinitrobenzene structure .
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Nitration of o-nitrochlorobenzene, which involves adding a second nitro group to a mono-nitrated precursor .
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Direct dinitration of chlorobenzene, though controlling the position of nitration presents challenges .
The choice of synthetic method often depends on the availability of starting materials, desired purity, and scale of production required.
Chemical Reactivity and Reactions
1-Chloro-2,4-dinitrobenzene exhibits distinctive reactivity patterns primarily due to the electron-withdrawing effects of the two nitro groups. These groups significantly enhance the susceptibility of the chlorine atom to nucleophilic aromatic substitution reactions, making it considerably more reactive than simple chlorobenzene . This enhanced reactivity forms the basis for many applications of the compound in organic synthesis and biochemical research.
A particularly significant reaction of 1-Chloro-2,4-dinitrobenzene is its interaction with glutathione, catalyzed by the enzyme Glutathione S-Transferase (GST) . This reaction leads to the formation of dinitrophenyl-glutathione conjugates, a process that has been extensively studied in biochemical research . The compound readily undergoes nucleophilic substitution with various other nucleophiles as well, making it a versatile precursor for synthesizing a wide range of dinitrophenyl derivatives.
In industrial applications, the high reactivity of 1-Chloro-2,4-dinitrobenzene makes it a valuable intermediate for producing various other compounds, including dyes, pharmaceuticals, and agricultural chemicals . The compound can also be selectively hydrogenated to produce 1-chloro-2,4-diaminobenzene, as described in certain patented processes .
Medical and Research Applications
1-Chloro-2,4-dinitrobenzene has found multiple applications in both medical practice and scientific research due to its unique properties and biological interactions.
In clinical medicine, the compound has been utilized to assess T-cell activity in patients, particularly those who are immunocompromised . By inducing a type IV hypersensitivity reaction, which involves T-cell mediated immune responses, clinicians can evaluate the functional status of a patient's cellular immunity. This application serves as a valuable diagnostic tool for evaluating immune function in various clinical contexts.
Additionally, the compound has been reported to be effective in the treatment of certain types of warts, although the precise mechanism of this therapeutic effect remains under investigation . The ability of 1-Chloro-2,4-dinitrobenzene to modulate cellular processes appears to contribute to its efficacy in this application.
In biochemical research, 1-Chloro-2,4-dinitrobenzene serves as an important tool for studying glutathione metabolism and transport mechanisms . Its interaction with glutathione and glutathione S-transferase has been extensively utilized to investigate detoxification pathways and cellular responses to oxidative stress. Researchers have employed the compound to manipulate cellular glutathione levels experimentally, enabling studies on the role of glutathione in protecting cellular structures against various forms of stress .
The compound is also valuable for investigating membrane transport processes, particularly through its demonstrated effect on stimulating L-cysteine uptake in erythrocytes . This property has facilitated research into amino acid transport mechanisms and their regulation under different conditions.
Industrial Applications and Synthesis Intermediates
In industrial contexts, 1-Chloro-2,4-dinitrobenzene serves primarily as an intermediate in the synthesis of various commercial products . The high reactivity of the chlorine position, enhanced by the electron-withdrawing nitro groups, makes it an excellent starting material for producing compounds with diverse applications.
One significant industrial application involves the hydrogenation of 1-Chloro-2,4-dinitrobenzene to produce 1-chloro-2,4-diaminobenzene . This reaction typically employs catalysts such as nickel, often in the form of Raney nickel, sometimes modified with molybdenum and aluminum to enhance selectivity and efficiency . The resulting diaminobenzene products have applications in polymer chemistry, particularly in the production of certain types of dyes and resins.
Other industrial applications include the synthesis of various dinitrophenyl derivatives that find use in analytical chemistry, as coupling agents, and in specialized chemical processes . The distinctive reactivity profile of 1-Chloro-2,4-dinitrobenzene continues to make it valuable in developing new synthetic routes to complex molecules.
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